Fulvinol
Description
Structure
2D Structure
Properties
CAS No. |
183961-38-8 |
|---|---|
Molecular Formula |
C46H76O2 |
Molecular Weight |
661.1 g/mol |
IUPAC Name |
(4E,11Z,23Z,35Z,42E)-hexatetraconta-4,11,23,35,42-pentaen-1,45-diyne-3,44-diol |
InChI |
InChI=1S/C46H76O2/c1-3-45(47)43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46(48)4-2/h1-2,5-6,27-30,41-48H,7-26,31-40H2/b6-5-,29-27-,30-28-,43-41+,44-42+ |
InChI Key |
LSZVKRVJNYXNBC-SYNPXZKCSA-N |
Isomeric SMILES |
C#CC(O)/C=C/CCCCC/C=C\CCCCCCCCCC/C=C\CCCCCCCCCC/C=C\CCCCC/C=C/C(O)C#C |
Canonical SMILES |
C#CC(C=CCCCCCC=CCCCCCCCCCCC=CCCCCCCCCCCC=CCCCCCC=CC(C#C)O)O |
Origin of Product |
United States |
Isolation and Natural Abundance of Fulvinol
Fulvinol was initially identified and purified from the marine sponge Reniera fulva, a species now classified under the genus Haliclona. nih.govwikiversity.orgnih.gov This orange sponge, collected from locations such as Algeciras Bay, Spain, serves as a natural source of this unique diacetylenic metabolite. nih.govwikiversity.orgnih.gov The isolation process typically involves the extraction of sponge material, often using solvents like diethyl ether, followed by purification techniques to obtain the pure compound. nih.govwikidata.orgfrontiersin.orgnih.gov
Structurally, this compound is characterized as a long-chain (C46) linear symmetric polyacetylene with a molecular formula of C46H76O2. nih.govcsic.esresearchgate.net Its structure has been meticulously elucidated through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and tandem Fast Atom Bombardment Mass Spectrometry (FABMS). nih.govnih.govwikidata.orgfrontiersin.orgnih.gov The absolute configuration of this compound was determined using the Mosher method, revealing its specific stereochemistry. nih.govwikiversity.orgcsic.es The highly symmetric nature of the this compound structure was noted during spectral analysis, where each resonance in the spectrum was attributed to two magnetically equivalent nuclei. csic.es
Marine sponges, particularly those belonging to the order Haplosclerida, which includes the genera Haliclona and Petrosia, are recognized as significant producers of diverse long-chain polyacetylenes. chemspider.com this compound and related polyacetylenes are examples of the complex secondary metabolites produced by these sessile marine invertebrates.
| Compound Name | Source Organism | Presence in Predator? |
| This compound | Haliclona fulva | Yes |
| This compound-related polyacetylenes | Haliclona fulva | Yes |
| Fulvindione | Haliclona fulva (?) | Yes (oxidized form) |
| Isothis compound | Haliclona fulva | Yes |
| Hydroxydehydroisothis compound | Peltodoris atromaculata | Yes |
| Bromorenierins | Haliclona fulva | Isolated alongside |
| Petroformynes | Petrosia ficiformis | Yes (related nudibranch predator) |
Note: The presence of Fulvindione in the sponge is inferred as it is an oxidized form of sponge-produced this compound found in the predator.
Elucidation of Sequestration Mechanisms in Specialist Predators E.g., Nudibranchs
Specialist marine predators, such as nudibranchs (sea slugs), have evolved remarkable strategies to utilize chemical compounds from their diet for their own defense and ecological advantage. The Mediterranean dorid nudibranch Peltodoris atromaculata provides a well-studied example of this phenomenon, specifically in relation to Fulvinol and its derivatives. nih.govwikidata.orgfrontiersin.orgnih.govnih.govnih.govresearchgate.net
Peltodoris atromaculata is known to feed on the sponge Haliclona fulva. nih.govwikidata.orgfrontiersin.orgnih.govresearchgate.net Research has definitively shown that this nudibranch sequesters long-chain this compound-like polyacetylene metabolites directly from its sponge prey. nih.govwikidata.orgfrontiersin.orgnih.govnih.govnih.govresearchgate.net These sequestered compounds, including this compound and related structures like isothis compound and hydroxydehydroisothis compound, have been isolated from the tissues of the nudibranch, mirroring their presence in the dietary sponge. nih.govwikidata.orgfrontiersin.orgnih.govresearchgate.net This sequestration allows the nudibranch to acquire chemical defenses without the need for de novo biosynthesis of these complex molecules. nih.govnih.govnih.gov
The sequestration mechanism in nudibranchs like P. atromaculata is not simply passive accumulation. It involves the selective uptake and storage of specific metabolites from the prey. The observation of Fulvindione, an oxidized form of this compound, in the body of P. atromaculata suggests that the nudibranch may also metabolically transform the sequestered compounds. nih.gov Recent research indicates that alkynylcarbinol-containing natural molecules, such as this compound, can act as prodrugs that are bioactivated by specific enzymes, particularly Short-chain Dehydrogenases/Reductases (SDRs), in the predator's body. nih.gov This bioactivation can convert the sequestered compounds into more potent, often cytotoxic, substances that serve as a chemical defense against potential predators. nih.gov This enzymatic transformation represents a sophisticated aspect of the sequestration mechanism, enhancing the ecological benefit derived from the dietary metabolites.
The study of this compound sequestration in Peltodoris atromaculata highlights the intricate chemical interactions that shape marine ecosystems. It demonstrates how specialist predators can exploit the chemical arsenal (B13267) of their prey, not just by storage but potentially also through metabolic modification, to gain a defensive advantage.
Molecular Architecture and Stereochemical Characterization of Fulvinol
Advanced Spectroscopic Methodologies for Structural Elucidation
The determination of Fulvinol's structure relied heavily on the interpretation of various spectroscopic data. acs.orgcsic.es A combination of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, was employed to establish its planar structure and identify functional groups. csic.es
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1D, 2D, DOSY, Multinuclear)
NMR spectroscopy played a crucial role in deciphering the molecular architecture of this compound. Analysis of both ¹H NMR and ¹³C NMR spectra provided key information about the types of protons and carbons present and their connectivity. acs.orgcsic.es The highly symmetric nature of this compound was inferred from the observation of fewer signals in the NMR spectrum than would be expected based on its molecular formula, indicating that many nuclei were magnetically equivalent. csic.es
Detailed analysis of 1D NMR spectra (¹H and ¹³C) was fundamental in establishing the planar structure. acs.orgcsic.es For instance, a signal at δ 1.26 ppm in the ¹H NMR spectrum was indicative of a long alkyl chain. nih.gov The presence of an acetylenic proton was confirmed by a thin doublet at δ 3.07 ppm (J = 2.3 Hz) in the ¹H NMR spectrum and a corresponding signal at δ 81.3 ppm (C-18) in the ¹³C NMR spectrum. nih.gov
While the provided sources specifically mention ¹H and ¹³C NMR for this compound's initial characterization acs.orgcsic.es, 2D NMR techniques such as COSY and HMBC are commonly used in the structural elucidation of complex natural products to determine correlations between protons and carbons, thereby establishing the connectivity of the molecule. HMBC correlations, for example, can confirm the positions of specific functional groups and chain termini. nih.gov DOSY and multinuclear NMR techniques, while powerful tools in modern structural analysis researchgate.net, were not explicitly detailed in the context of this compound's original structural determination in the provided search results.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) Analysis
Mass spectrometry provided essential information regarding the molecular weight and formula of this compound. Fast Atom Bombardment Mass Spectrometry (FABMS) data was utilized in the initial structural analysis. csic.es High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound nih.govnawah-scientific.com, and this compound's molecular formula, C₄₆H₇₆O₂, has been reported nih.govnih.gov. Tandem Mass Spectrometry (MS/MS) involves the fragmentation of ions and analysis of the resulting fragments, which provides valuable data for piecing together the structure of the molecule nih.govnih.gov. This compound-related polyacetylenes have been characterized using tandem FABMS analysis acs.orgnih.gov, suggesting that MS/MS played a role in understanding the fragmentation patterns and structural subunits of this compound and similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis
UV-Vis spectroscopy is a technique used to detect the presence of chromophores, which are structural features that absorb light in the ultraviolet and visible regions of the spectrum. While the provided search results mention the use of UV spectroscopy in the identification and structural elucidation of pure compounds, including this compound csic.es, specific details about this compound's UV-Vis spectrum or its application in chromophore analysis were limited. UV-Vis spectroscopy can reveal the presence of conjugated systems, such as the double and triple bonds present in this compound's polyacetylenic structure csic.esresearchgate.net. For instance, UV absorbance has been used to monitor reactions involving related diacetylenic compounds elifesciences.org. UV-Vis spectroscopy can also be used for quantification nih.gov.
Determination of Absolute Configuration
The determination of the absolute configuration of chiral centers in this compound is essential for a complete understanding of its stereochemistry. Since this compound is an optically active compound, the possibilities for its absolute configuration were initially narrowed down. acs.orgcsic.es
Chiroptical Techniques (e.g., Electronic Circular Dichroism (ECD) Spectroscopy)
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) spectroscopy, are powerful tools for determining the absolute configuration of chiral molecules, particularly those containing chromophores near stereocenters nih.govacs.orgichem.mdulb.be. ECD measures the differential absorption of left and right circularly polarized light by a chiral substance. Comparing experimental ECD spectra with theoretically calculated spectra for different enantiomers can allow for the assignment of absolute configuration nih.govnih.govstackexchange.com. While ECD has been used to determine the absolute configuration of other compounds isolated from Haliclona fulva nih.gov and related polyacetylenes researchgate.netacs.org, the initial determination of this compound's absolute configuration primarily relied on chemical derivatization.
Chemical Derivatization Strategies (e.g., Mosher Method)
The absolute configuration of this compound was established using the Mosher method acs.orgacs.orgcsic.esresearchgate.netresearchgate.net. This method is widely used to determine the stereochemistry of secondary alcohols and amines researchgate.netusm.edu. It involves the reaction of the chiral alcohol or amine with both the (S)- and (R)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride to form diastereomeric esters or amides acs.orgcsic.esresearchgate.netusm.edu. The ¹H NMR spectra of these diastereomeric derivatives are then analyzed. The differences in chemical shifts (Δδ) for the protons in the vicinity of the derivatized stereocenter, when comparing the (S)-MTPA ester/amide spectrum to the (R)-MTPA ester/amide spectrum (Δδ = δS - δR), follow predictable patterns (the MTPA rules) that are indicative of the absolute configuration of the stereocenter acs.orgcsic.esresearchgate.netusm.edu.
For this compound, the (R)- and (S)-MTPA esters were synthesized by reacting this compound with (S)- and (R)-MTPA chloride, respectively. acs.orgcsic.es Analysis of the Δδ values for specific protons (H-1, H-4, H-5, and H-6) in the ¹H NMR spectra of the derived MTPA esters indicated (S) configurations for both C-3 and C-3', leading to the assignment of the absolute configuration as depicted in the original formula acs.orgcsic.es. The highly symmetric nature of this compound implies that the two chiral centers are identical, and the Mosher method confirmed the stereochemistry at these positions. acs.orgcsic.es
Table: Spectroscopic Data Highlights for this compound Elucidation
| Technique | Application in this compound Study | Key Findings/Information | Source(s) |
| ¹H NMR | Determination of proton environments, connectivity | Indication of long alkyl chain, acetylenic proton signals, symmetry evident from signal count | acs.orgcsic.esnih.gov |
| ¹³C NMR | Determination of carbon environments, functional groups | Identification of acetylenic carbons, symmetry evident from signal count | acs.orgcsic.esnih.gov |
| FABMS | Determination of molecular weight | Used in initial structural analysis | csic.es |
| HRMS | Determination of exact molecular formula | Confirmed molecular formula C₄₆H₇₆O₂ | nih.govnih.gov |
| Tandem MS (MS/MS) | Structural analysis via fragmentation patterns | Used in characterization of this compound-related polyacetylenes | acs.orgnih.gov |
| UV Spectroscopy | Detection of chromophores, presence of conjugated systems | Used in identification and structural elucidation | csic.es |
| Mosher Method | Determination of absolute configuration of chiral centers | Established (S) configuration at C-3 and C-3' | acs.orgacs.orgcsic.esresearchgate.netresearchgate.net |
Table: this compound MTPA Ester ¹H NMR Chemical Shift Differences (Δδ)
| Proton Position | Δδ (δS - δR) (ppm) | Implied Configuration at C-3/C-3' | Source(s) |
| H-1 | +0.04 | S | acs.org |
| H-4 | -0.11 | S | acs.org |
| H-5 | -0.06 | S | acs.org |
| H-6 | -0.05 | S | acs.org |
Structural Elucidation of this compound-Related Polyacetylenic Analogs and Derivatives
Marine sponges, particularly those from the genera Haliclona (including Reniera) and Petrosia, are known sources of long-chain polyacetylenic compounds structurally related to this compound. mdpi.comresearchgate.net These compounds often share structural features such as long unbranched alkyl chains, multiple unsaturations (alkynes and alkenes), and oxygenated functionalities like hydroxyl groups. researchgate.netresearchgate.net
Studies on the Mediterranean dorid nudibranch Peltodoris atromaculata, which feeds on sponges like Haliclona fulva and Petrosia ficiformis, have led to the isolation of sequestered this compound-like polyacetylene metabolites. ichem.mdresearchgate.netacs.org These include compounds such as fulvindione, fulvinone (an inseparable mixture of isomers), isothis compound, and hydroxydehydroisothis compound. ichem.md These compounds were also found in the sponge prey, confirming their dietary origin in the mollusk. ichem.md
Structural elucidation of these related polyacetylenes is typically performed using extensive spectroscopic methods, including 1D and 2D NMR spectroscopy (such as ¹H NMR, ¹³C NMR, COSY, HMBC), and mass spectrometry (FABMS, ESI-MS/MS, HRMS). nih.govresearchgate.netresearchgate.netacs.orgresearchgate.net For instance, the structures of this compound-like polyacetylenes isolated from Peltodoris atromaculata and Haliclona fulva were elucidated by NMR spectroscopy and tandem FABMS analysis. researchgate.netacs.org Similarly, the structures of fulvynes, polyoxygenated acetylenes from Haliclona fulva, were established through detailed spectroscopic analysis. researchgate.net
The determination of stereochemistry in these analogs and derivatives also frequently employs methods like the Mosher method for chiral centers and analysis of coupling constants and NOESY data for double bond geometry. nih.govcsic.esresearchgate.net For example, the absolute stereochemistry of some petroformynes, which are this compound-like polyacetylenes from Petrosia ficiformis, was elucidated using the Mosher method. researchgate.net
Research findings indicate that these this compound-related polyacetylenes exhibit various biological activities. researchgate.netresearchgate.net For example, this compound itself has shown cytotoxicity against several tumor cell lines. acs.orgmdpi.comcsic.es Some fulvynes have demonstrated antimicrobial activity. researchgate.net Isothis compound and hydroxydehydroisothis compound have shown growth inhibitory activity against human cancer cell lines. researchgate.net
Here is a table summarizing some data points related to this compound:
| Property | Value | Source |
| Molecular Formula | C₄₆H₇₆O₂ | nih.govchemspider.com |
| Molecular Weight | 661.1 g/mol | nih.govchemspider.com |
| Absolute Configuration | (3S,44S) | csic.esnih.gov |
| Source Organism | Reniera fulva (now Haliclona fulva) | acs.orgnih.govmdpi.com |
| Location Isolated | Algeciras Bay, Spain (Mediterranean Sea) | acs.orgmdpi.com |
| IUPAC Name | (4E,11Z,23Z,35Z,42E)-hexatetraconta-4,11,23,35,42-pentaen-1,45-diyne-3,44-diol | nih.gov |
Biosynthetic Pathways of Fulvinol and Associated Polyacetylenes
Elucidation of Fatty Acid and Polyketide Precursor Metabolism
Isotopic tracer experiments have historically shown that the majority of polyacetylenic compounds originate from fatty acid and polyketide precursors. nih.govresearchgate.netnih.gov In eukaryotes, saturated fatty acids are synthesized de novo by fatty acid synthase complexes, typically in the cytosol, through the iterative condensation of malonyl units to a growing acyl chain. sips.org.in This process generates saturated fatty acids like palmitic (C16) and stearic (C18) acids, which serve as fundamental building blocks. researchgate.net
Both fatty acid and polyketide-derived secondary metabolism appear to be active in marine organisms. nih.gov Desaturation, a key step in introducing double and triple bonds, often occurs on C16-C18 acyl chains at the endoplasmic reticulum. nih.gov These chains can also undergo elongation and oxidative cleavage. nih.gov Polyketides, another significant source of natural products, are also formed by the coupling of acetate (B1210297) (C2) units, although their pathways diverge early from fatty acid synthesis. sips.org.in The biosynthesis of polyacetylenes can involve modifications of these primary metabolic products. nih.govresearchgate.netmdpi.com
Enzymatic Systems Involved in Alkyne Bond Formation and Desaturation
The formation of carbon-carbon triple bonds in polyacetylenes is a crucial enzymatic process. Two main hypothetical models for the biogenesis of acetylenic bonds were proposed in the early 1960s: the oxidative dehydrogenation (desaturation) mechanism and a decarboxylative enol elimination mechanism. nih.gov The desaturation model, supported by research on unsaturated fatty acid formation, involves the modification of fatty acids. nih.gov
Recent research has advanced the understanding of the enzymes responsible. Acetylenases, a specialized family of desaturases, catalyze the dehydrogenation of olefinic (double) bonds in unsaturated fatty acids to produce acetylenic functionalities. researchgate.netmdpi.com These enzymes are crucial for introducing the triple bonds characteristic of polyacetylenes. researchgate.netmdpi.com
Two classes of enzymes are currently known to form the terminal alkyne moiety: JamB-like nonheme diiron desaturases/acetylenases and BesB-like PLP-dependent lyases. researchgate.net JamB, for instance, is a membrane-bound bifunctional desaturase/acetylenase that generates a terminal alkyne. researchgate.netescholarship.org This process can be carrier protein-dependent, as seen in the biosynthesis of jamaicamide B, where a three-gene operon (jamABC) encoding a fatty acyl-CoA ligase homolog, a membrane-bound fatty acid desaturase, and an acyl carrier protein (ACP) is involved in introducing a terminal alkyne as a starter unit for polyketide synthesis. escholarship.orgescholarship.org While the purification of these alkyne-forming desaturases/acetylenases is challenging, studies on homologous membrane-bound desaturases and hydroxylases provide insights into their biochemical properties. escholarship.org
The formation of the alkyne bond often involves the oxidation of existing double bonds. researchgate.net While desaturases and acetylenases are known to catalyze this, the complete enzymatic picture of polyacetylene biosynthesis remains under investigation. mdpi.com
Proposed Biosynthetic Routes for Fulvinol via Dimerization or Elongation
This compound (C46H76O2) is a C46 symmetric metabolite. nih.govnih.gov Its structure, particularly its C2 symmetry, strongly suggests a potential biosynthetic route involving the dimerization of two identical lipid precursors. nih.gov These precursors would likely have a half-chain length corresponding to the unoxygenated segments of related compounds like petrocortynes A and B. nih.gov
While the specific dimerization mechanism for this compound has not been fully elucidated, the symmetrical nature of the molecule points towards the joining of two smaller, likely C23, units that have already undergone some degree of desaturation and functionalization (such as hydroxylation). This proposed dimerization pathway contrasts with simple chain elongation processes, which typically add C2 units iteratively. nih.govsips.org.in The presence of multiple alkyne and alkene functionalities in this compound would necessitate the involvement of the desaturation and acetylenase enzymes discussed previously acting on the precursor lipids before or during the dimerization event.
Alternatively, a highly modified elongation pathway starting from a longer fatty acid precursor cannot be entirely ruled out, although the symmetry of this compound makes a dimerization route more plausible based on current understanding of related marine polyacetylenes. nih.gov
Comparative Biosynthetic Studies of Related Marine Polyacetylenes
Comparative studies of marine polyacetylenes from organisms like sponges of the genus Petrosia and Callyspongia provide valuable context for understanding this compound biosynthesis. nih.govnih.govtandfonline.comacs.org Petrosia species are known to produce a variety of acyclic polyacetylenes, including petrosynol (B12693791) and petrosolic acid, which share structural similarities with this compound. nih.gov The co-isolation of this compound with petrosianynes from the same Petrosia species suggests they may arise from a common biosynthetic pathway. nih.gov
Many marine polyacetylenes are derived from fatty acid precursors, similar to their terrestrial counterparts. researchgate.netmdpi.com The biosynthesis often begins with common fatty acids like linoleic acid, which is converted to crepenynic acid by an acetylenase. researchgate.net This crepenynic acid can then serve as a precursor for a diverse pool of polyacetylenes. researchgate.net
Marine organisms, including sponges and their associated microbes, are prolific producers of polyacetylenes, often with unique structural features not found in terrestrial sources. nih.govnih.govekb.eg The biosynthetic machinery in marine microbes, such as cyanobacteria, has been shown to involve carrier protein-dependent enzymes for terminal alkyne formation, highlighting the diversity of enzymatic strategies in the marine environment. escholarship.orgnih.gov
Comparative analysis of the enzymatic systems and proposed pathways in different marine organisms producing polyacetylenes can help to infer the likely steps involved in this compound biosynthesis. While specific genes and enzymes dedicated solely to this compound production are yet to be fully characterized, the knowledge gained from studying the biosynthesis of related marine polyacetylenes, particularly those from Petrosia species, provides a framework for future investigations into the detailed biosynthetic pathway of this compound. nih.govnih.gov
Molecular Mechanisms of Fulvinol S Biological Activity
Investigations of In Vitro Cytotoxicity
Research into Fulvinol has primarily focused on its cytotoxic effects against a range of cancer cell lines, providing quantitative data on its potency in inhibiting cell growth in laboratory settings. nih.govmdpi.comacs.orgcsic.es
Efficacy Against Preclinical Cancer Cell Lines (e.g., Mouse Lymphoma, Human Carcinoma Cell Lines)
This compound has exhibited in vitro cytotoxicity against several preclinical cancer cell lines. Studies have reported its efficacy against P-388 mouse lymphoma, A-549 human lung carcinoma, HT-29 human colon carcinoma, and MEL-28 human melanoma cell lines. nih.govmdpi.comacs.orgcsic.es This indicates a broad spectrum of activity across different cancer types in these research models.
Quantitative Assessment of Cell Growth Inhibition in Research Models
Quantitative assessment of this compound's effect on cell growth inhibition has been performed using metrics such as the effective dose 50 (ED50) or half maximal inhibitory concentration (IC50). In studies evaluating its cytotoxicity against P-388 mouse lymphoma, A-549 human lung carcinoma, HT-29 human colon carcinoma, and MEL-28 human melanoma cell lines, this compound showed consistent ED50 values of 1 µg/mL. nih.govmdpi.comacs.orgcsic.es This suggests a potent inhibitory effect on the growth of these cell lines at relatively low concentrations.
The ED50 values for this compound against these cell lines are presented in the table below:
| Cell Line | Type | ED50 (µg/mL) |
| P-388 Mouse Lymphoma | Lymphoma | 1 |
| A-549 Human Lung Carcinoma | Lung Carcinoma | 1 |
| HT-29 Human Colon Carcinoma | Colon Carcinoma | 1 |
| MEL-28 Human Melanoma | Melanoma | 1 |
This data highlights this compound's consistent potency across these tested cancer cell lines. nih.govmdpi.comacs.orgcsic.es
Cellular and Subcellular Target Identification and Mechanistic Studies
Investigating the cellular and subcellular targets of this compound is crucial for understanding its precise mechanisms of action. While comprehensive studies on this compound specifically are limited in some areas, research on similar acetylenic compounds provides insights into potential mechanisms, including modulation of signaling pathways, protein modification, and bioactivation by enzymes. researchgate.netelifesciences.orgnih.govglobalauthorid.com
Modulation of Insulin-like Growth Factor-1 Receptor (IGF-1R) Signaling Pathways
While direct studies on this compound's modulation of IGF-1R signaling are not explicitly detailed in the search results, research on related acetylenic alcohols isolated from marine sponges has suggested that IGF-1R signaling may be instrumental in controlling their anti-tumor efficacy in non-small cell lung cancer (NSCLC). researchgate.net These related compounds were shown to inhibit the phosphorylation of IGF-1Rβ and reduce the levels of its target signaling molecules, such as IRS-1 and PDK1, thereby inhibiting pro-survival signaling. researchgate.net The IGF-1R is a receptor tyrosine kinase that plays a crucial role in cell growth, survival, and proliferation, and its signaling is often dysregulated in cancer. uniprot.orgwikipedia.orgmdpi.comwikipedia.org Activation of IGF-1R leads to downstream signaling through pathways like PI3K-AKT and Ras-MAPK, which promote cell growth and inhibit apoptosis. uniprot.orgwikipedia.orgmdpi.com Given the structural similarities of this compound to these related cytotoxic acetylenic alcohols, it is plausible that it may exert some of its effects through modulation of the IGF-1R pathway, although this requires specific investigation.
Characterization of Protein Modification and Perturbation of Cellular Quality Control Mechanisms
Studies on cytotoxic lipidic alkynylcarbinols, a class of compounds that includes this compound, have revealed that their bioactivation can lead to the generation of protein-reactive electrophiles. elifesciences.orgnih.govglobalauthorid.com These reactive species can covalently modify proteins, particularly on cysteine and lysine (B10760008) residues, through Michael addition. elifesciences.orgnih.govglobalauthorid.com This modification, termed lipoxidation, can affect multiple proteins, including those involved in protein quality control mechanisms. elifesciences.orgnih.govglobalauthorid.combiorxiv.org The perturbation of protein quality control can trigger cellular stress responses, such as endoplasmic reticulum (ER) stress and activation of the unfolded protein response (UPR). elifesciences.orgnih.govglobalauthorid.com It can also lead to the inhibition of the ubiquitin-proteasome system and ultimately result in cell death by apoptosis. elifesciences.orgnih.govglobalauthorid.com While direct evidence for this compound specifically inducing these modifications and responses is not detailed, its structural class suggests a potential for similar mechanisms.
Role of Short-chain Dehydrogenase/Reductase (SDR) Enzymes in Bioactivation
The bioactivation of cytotoxic lipidic alkynylcarbinols, including dialkynylcarbinols, has been linked to the activity of short-chain dehydrogenase/reductase (SDR) enzymes. elifesciences.orgnih.govglobalauthorid.comscispace.com Specifically, research has identified HSD17B11, an SDR enzyme, as a significant contributor to the bioactivation of these compounds. elifesciences.orgnih.govglobalauthorid.comscispace.com SDR enzymes are a large superfamily of NAD(P)H-dependent oxidoreductases involved in various metabolic processes. researchgate.netebi.ac.uknih.gov HSD17B11 is known to oxidize the C-17 carbinol center of certain steroids. elifesciences.orgnih.govglobalauthorid.com In the context of alkynylcarbinols, this enzymatic oxidation generates corresponding ketones (dialkynylketones) which are highly protein-reactive electrophiles. elifesciences.orgnih.govglobalauthorid.combiorxiv.org This enzymatic bioactivation by SDRs like HSD17B11 is considered a key step in mediating the cytotoxicity of these lipidic compounds. elifesciences.orgnih.govglobalauthorid.com The presence of a similar structural motif in this compound suggests that its biological activity may also be dependent on bioactivation by specific SDR enzymes.
Research into Antimicrobial Properties
The broader class of polyacetylenes from marine organisms is known to exhibit a range of biological activities, including antimicrobial effects. fishersci.cauni.lu Sponges of the genus Haliclona, the source of this compound, are recognized producers of bioactive secondary metabolites, including various acetylenic compounds.
While specific, detailed research findings focusing solely on the antimicrobial properties of this compound itself, including quantitative data such as Minimum Inhibitory Concentrations (MICs) against a broad spectrum of microbial strains, are not extensively presented in the provided search results, related acetylenic compounds from Haliclona fulva, known as fulvynes, have demonstrated antimicrobial activity. For instance, fulvynes were found to be active against a chloramphenicol-resistant strain of Bacillus subtilis.
The presence of this compound in marine organisms known to produce antimicrobial compounds, and the established antimicrobial activity of structurally related polyacetylenes from the same source organism, suggest the potential for this compound to also possess such properties. However, dedicated studies specifically elucidating the antimicrobial spectrum and the molecular mechanisms by which this compound might exert effects against bacteria, fungi, or other microbes are not detailed in the available information. Research in this specific area appears less prominent in the provided literature compared to studies on its cytotoxic effects.
Structure Activity Relationship Sar Investigations of Fulvinol Derivatives
Correlative Analysis of Structural Features and Biological Efficacy
Correlative analysis involves examining how specific changes in the chemical structure of Fulvinol derivatives relate to changes in their biological efficacy. This helps identify pharmacophoric groups and structural determinants of activity.
Impact of Alkynylcarbinol Moiety Modifications
The alkynylcarbinol unit is recognized as a significant pharmacophore within the structure of this compound and related marine natural products researchgate.netresearchgate.net. Research indicates that modifications to this moiety can substantially influence biological activity. For instance, the replacement of an alkenyl group adjacent to the carbinol with an alkynyl group, resulting in a terminal dialkynylcarbinol (DAC) pharmacophore, has been shown to increase cytotoxicity in synthetic derivatives elifesciences.org. Some simple alkynylcarbinols, lacking the adjacent alkene present in some natural analogues, have also exhibited comparable or even higher cytotoxicity researchgate.net. The mechanism of action for some of these compounds involves bioactivation through oxidation of the lipidic alkynylcarbinol by short-chain dehydrogenase/reductase (SDR) enzymes, generating highly protein-reactive electrophiles researchgate.netelifesciences.org. This suggests that the chemical environment and potential for enzymatic transformation of the alkynylcarbinol group are critical for activity.
Influence of Chain Length and Saturation on Activity
The nature of the aliphatic chain connecting or extending from the pharmacophoric units in this compound derivatives plays a role in their biological efficacy researchgate.net. Studies on synthetic homologues have indicated that the length of the lipidic tail can impact cytotoxicity elifesciences.org. In some series of alkynylcarbinol derivatives, homologues with shorter lipidic tails demonstrated increased cytotoxicity, with an optimal activity observed for compounds possessing a total aliphatic backbone of approximately 17 carbon atoms elifesciences.org. The degree of saturation within the chain, specifically the presence and position of double or triple bonds, also contributes to the activity profile researchgate.net. Unsaturated derivatives, including this compound itself with its pentaene-diyne structure, have shown notable cytotoxicity csic.esmdpi.comresearchgate.net. The aliphatic spacer between the two alkynylcarbinol moieties in symmetric structures like this compound also has a direct influence on activity researchgate.net.
Stereochemical Influence on Bioactivity
Stereochemistry is a critical determinant of the bioactivity of chiral molecules, and this holds true for this compound and its derivatives, which contain chiral carbinol centers csic.esresearchgate.netresearchgate.net. The absolute configuration of the carbinol center significantly influences potency researchgate.netresearchgate.net. For many cytotoxic alkynylcarbinols, the "pseudo-S" configuration at the carbinol carbon is associated with higher activity researchgate.netresearchgate.net. The absolute configuration of this compound was determined to be (3S,4E,11Z,23Z,35Z,42E,44S)- nih.gov, or (3S, 3'S) using the Mosher method, consistent with a symmetric structure csic.es. Research on related compounds has shown that the enantiospecific cytotoxicity is linked to their bioactivation by specific enzymes like HSD17B11 researchgate.netelifesciences.org. In one study, the non-natural (R)-enantiomer of a related compound showed higher cytotoxic activity than the natural (S)-enantiomer elifesciences.org. This highlights the importance of stereochemistry for both enzymatic recognition and subsequent biological effects.
Rational Design Principles for Advanced this compound-Based Scaffolds
The accumulated knowledge from SAR investigations provides a foundation for the rational design of novel and more potent this compound-based scaffolds researchgate.netresearchgate.netresearchgate.net. Key design principles emerging from these studies include:
Optimization of the Alkynylcarbinol Unit: Tailoring the structure of the alkynylcarbinol moiety, including the nature of adjacent unsaturations (alkene vs. alkyne) and substituents, to enhance intrinsic activity or facilitate desired bioactivation researchgate.netelifesciences.org.
Modulation of Lipidic Environment: Adjusting the length, branching, and degree of saturation of the aliphatic chain to optimize properties such as cellular uptake, membrane interaction, and interaction with biological targets or bioactivating enzymes researchgate.netelifesciences.orgresearchgate.net.
Stereochemical Control: Synthesizing and evaluating specific enantiomers to identify the eutomer and develop stereoselective synthetic routes to produce the most active forms csic.esresearchgate.netresearchgate.net.
Prodrug Design: Designing derivatives that act as prodrugs, requiring enzymatic bioactivation by specific enzymes (e.g., SDRs) to release the active cytotoxic species, potentially improving targeting and reducing off-target effects researchgate.net.
These principles guide the synthesis of libraries of analogues with systematically varied structures to further explore the SAR and develop compounds with improved potency and potentially altered mechanisms of action.
Metabolic Transformations and Environmental Research Aspects of Fulvinol
In Vitro Biotransformation Studies in Preclinical Models
Investigating the metabolic fate of natural products is a crucial step in understanding their potential biological activity and persistence. In vitro biotransformation studies, often employing preclinical models such as liver microsomes, are standard approaches to characterize how enzymatic systems process a compound. These studies aim to identify the enzymes involved and the structures of resulting metabolites.
Characterization of Enzyme Systems Involved in Metabolite Formation (e.g., Liver Microsomes)
Liver microsomes, derived from the endoplasmic reticulum of hepatocytes, contain a rich array of metabolic enzymes, notably cytochrome P450 (CYP450) enzymes and Phase II enzymes, which are central to the biotransformation of many compounds. chem960.comnih.govnih.gov Studies utilizing liver microsomes from various species, including rats and humans, are commonly performed to assess metabolic stability and identify metabolic pathways. r-project.orgwikipedia.org These preparations allow for the controlled study of enzymatic reactions such as oxidation, reduction, hydrolysis, and conjugation. While liver microsomes are widely used to investigate the metabolism of diverse compounds, including other natural products and drug candidates nih.govnih.govr-project.orgwikipedia.org, specific detailed research findings characterizing the enzyme systems involved in the in vitro biotransformation of Fulvinol using preclinical models like liver microsomes were not available in the provided search results.
Identification and Structural Elucidation of Research Metabolites (e.g., Demethylation, Monooxygenation Products)
The identification and structural elucidation of metabolites are typically achieved through analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govebi.ac.uk Common Phase I metabolic reactions include oxidation, reduction, and hydrolysis, often mediated by CYP450 enzymes. Demethylation and monooxygenation are prominent examples of oxidative transformations observed in the metabolism of various compounds. ebi.ac.uklibretexts.orgnih.gov For instance, studies on the metabolism of ceratamines A and B, other marine-derived compounds, in rat liver microsomes have revealed metabolites formed through demethylation and monooxygenation reactions. ebi.ac.uklibretexts.org These processes can lead to the formation of hydroxylated or demethylated derivatives of the parent compound. However, specific research findings detailing the identification and structural elucidation of in vitro metabolites, such as demethylation or monooxygenation products, specifically for this compound in preclinical models were not found in the consulted literature. The literature does mention "this compound-like polyacetylene metabolites" and compounds structurally similar to this compound, such as hydroxy-dehydroisothis compound, found in marine organisms, suggesting that hydroxylation and dehydrogenation might be relevant transformations in biological systems.
Degradation Pathways in Marine Biological Systems
This compound and related polyacetylenes are natural products isolated from marine sponges, and their presence in other marine organisms, particularly nudibranchs, highlights their role in marine biological systems and chemical ecology.
Host-Mediated Biotransformation and Chemical Ecology Context
Marine organisms, such as nudibranchs (sea slugs), are known to acquire chemical compounds from their diet, often sponges, and either store them or metabolically transform them. This sequestration and modification process is a significant aspect of host-mediated biotransformation within marine ecosystems. The Mediterranean dorid nudibranch Peltodoris atromaculata, which feeds on the sponge Haliclona fulva, has been shown to sequester long-chain this compound-like polyacetylene metabolites from its prey. These sequestered compounds can serve ecological roles, such as defense against predators. The presence of this compound-related polyacetylenes in the nudibranch, mirroring those found in the sponge diet, provides evidence of this host-mediated transfer and potential biotransformation. The isolation of compounds like fulvindione and fulvinone, described as new metabolites obtained alongside known compounds from extracts of both the nudibranch P. atromaculata and the sponge H. fulva, further supports the concept of dietary uptake and potential modification within the mollusk. Similarly, hydroxy-dehydroisothis compound, a compound structurally very similar to this compound, has been reported from nudibranchs, suggesting possible metabolic alterations of dietary polyacetylenes by the host organism. These interactions underscore the intricate chemical relationships and the flow of natural products through marine food webs, where biotransformation by the host can influence the chemical profile and ecological interactions of the acquiring organism.
Theoretical and Experimental Approaches to Environmental Degradation Pathways
The degradation of natural products in the marine environment can occur through various processes, including biological transformation by marine organisms (as discussed above), microbial degradation, and abiotic factors such as hydrolysis and photodegradation. Understanding these degradation pathways is essential for assessing the environmental fate and persistence of marine natural products. Theoretical approaches, such as predictive modeling based on chemical structure and environmental conditions, can provide insights into potential degradation routes. Experimental approaches involve studying the stability of compounds in different marine matrices (e.g., seawater, sediment, biological tissues) under controlled or environmental conditions. While the sequestration and host-mediated biotransformation of this compound-related compounds in marine organisms have been experimentally observed, specific detailed theoretical or experimental studies focusing explicitly on the broader environmental degradation pathways of this compound in the marine environment, such as its breakdown by marine microbes or abiotic factors, were not extensively described in the provided search results. Research in marine chemical ecology often highlights the transfer and modification of compounds within organisms, implying that biological processes play a significant role in their fate within the ecosystem.
Advanced Analytical and Computational Approaches in Fulvinol Research
Chromatographic Separation Techniques for Complex Natural Product Mixtures
Chromatography plays a pivotal role in the isolation and purification of Fulvinol from the complex organic extracts of marine sponges. Initial fractionation of crude extracts from Haliclona fulva (or Reniera fulva) has been performed using column chromatography. csic.es Further purification to obtain pure compounds like this compound typically involves High-Performance Liquid Chromatography (HPLC). csic.es Both normal and reversed-phase HPLC have been employed in the separation process. csic.es
Chromatographic methods are essential for navigating the intricate chemical composition of natural sources, allowing for the separation of target compounds from numerous other metabolites present in the extract. iipseries.org The choice of stationary and mobile phases in HPLC is crucial for achieving effective separation based on the chemical properties of the compounds, such as polarity. iipseries.org
Integration of Hyphenated Analytical Technologies (e.g., LC-MS-NMR)
The structural elucidation of natural products often requires the combination of multiple analytical techniques. Hyphenated techniques, which couple separation methods with spectroscopic detectors, are particularly powerful in this compound research.
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the identification and structural elucidation of compounds in complex mixtures. iipseries.orgmdpi.com LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing information on the molecular weight and fragmentation patterns of eluting compounds. slideshare.net This is crucial for confirming the presence of this compound and identifying related metabolites.
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the detailed structural architecture of isolated compounds. csic.esmdpi.com For this compound, analysis of 1H-NMR and 13C-NMR data has been central to establishing its planar structure. csic.es The highly symmetric nature of this compound was inferred from the fewer signals observed in the NMR spectra than expected from its molecular formula, indicating magnetically equivalent nuclei. csic.es
The integration of LC with NMR (LC-NMR) allows for online analysis of compounds as they elute from the chromatographic column, providing structural information directly from the separated components. slideshare.net While not explicitly detailed for this compound in the provided snippets, the combination of LC-MS and NMR (LC-MS-NMR) represents a powerful hyphenated approach for comprehensive phytochemical investigation, offering complementary information for in-depth metabolomic analysis. mdpi.commdpi.com This integrated approach can provide both molecular weight information (MS) and detailed structural data (NMR) for compounds in a mixture without the need for prior isolation of large quantities.
Detailed NMR data, including chemical shifts (δ) and coupling constants, are critical for assigning specific atoms and functional groups within the this compound molecule. For instance, 1H and 13C NMR spectra of this compound have been recorded using CDCl3 as a solvent, with residual chloroform (B151607) serving as an internal reference. csic.es
Here is an example of how analytical data might be presented, based on the information regarding NMR shifts:
| Technique | Nucleus | Solvent | Reference | Representative Shifts (δ) |
| 1H NMR | 1H | CDCl3 | Residual CHCl3 | 7.26 ppm |
| 13C NMR | 13C | CDCl3 | Residual CHCl3 | 77.00 ppm |
Mass spectrometry, specifically Fast Atom Bombardment Mass Spectrometry (FABMS), has been used to determine the molecular ion peak of this compound, providing its molecular weight. csic.es For this compound, a molecular ion peak [M+Na]+ at m/z 683 was observed by FABMS. csic.es
Computational Chemistry Methodologies
Computational chemistry provides valuable tools for complementing experimental studies of natural products, offering insights into molecular properties, reactivity, and interactions with biological targets.
Density Functional Theory (DFT) calculations are a class of quantum mechanical methods widely used in computational chemistry to investigate the electronic structure and properties of molecules. researchgate.net DFT can be applied to determine optimized molecular geometries, calculate spectroscopic parameters, and explore reaction pathways. researchgate.net
While specific DFT calculations directly on this compound were not extensively detailed in the provided search results, DFT has been applied in related studies concerning the absolute configuration of natural products isolated from Haliclona fulva. researchgate.netnih.gov For instance, DFT calculations were used in conjunction with ECD (Electronic Circular Dichroism) spectroscopy to deduce the relative configuration of a compound isolated from H. fulva. researchgate.netnih.gov This demonstrates the utility of DFT in supporting experimental spectroscopic data for structural elucidation.
DFT calculations partition the electronic energy into components, including kinetic energy, electron-nuclear attraction, electron-electron repulsion, and an exchange-correlation term that accounts for electron correlation. researchgate.net The B3LYP functional is a commonly used method in DFT calculations. researchgate.netnih.gov
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interactions between a ligand (such as this compound) and a biological target (such as a protein). nih.govresearchgate.net These methods can predict binding affinities, identify key interaction sites, and simulate the dynamic behavior of the ligand-target complex. nih.govresearchgate.net
Molecular docking aims to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor. nih.gov This is typically achieved by sampling various poses and scoring them based on an estimated binding energy. nih.gov Molecular dynamics simulations extend this by simulating the movement of atoms and molecules over time, providing insights into the stability of the complex and conformational changes. researchgate.net
Although the provided search results mention the biological activity of this compound, specifically its cytotoxicity against tumor cell lines csic.essemanticscholar.orgmdpi.comresearchgate.netresearchgate.net, direct studies using molecular docking or dynamics simulations with this compound and specific biological targets were not found. However, the application of these techniques is common in the study of bioactive natural products to understand their mechanisms of action at a molecular level. nih.govresearchgate.netmdpi.comelifesciences.org For example, molecular docking and MD simulations have been used to investigate the interaction of other natural compounds, such as flavonoids, with protein targets like PBP-2a in MRSA. nih.gov Similarly, these methods have been applied to study the interactions of compounds from Xylocarpus granatum with enzymes involved in Parkinson's disease. researchgate.net
Given this compound's reported cytotoxicity, computational approaches like molecular docking and dynamics simulations could be valuable tools for identifying potential protein targets and understanding the nature of the interactions that lead to its biological effects. mdpi.com These simulations can help to visualize and quantify the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. nih.gov
Future Research Trajectories and Preclinical Translational Perspectives
Exploration of Novel Biological Pathways and Molecular Targets
While Fulvinol has shown cytotoxicity against several cancer cell lines, including P-388 mouse lymphoma, A-549 human lung carcinoma, HT-29 human colon carcinoma, and MEL-28 human melanoma, the precise biological pathways and molecular targets mediating these effects are not yet fully elucidated mdpi.comcsic.es. Research into related acetylenic compounds from marine sponges has indicated that some of these molecules may influence signaling pathways such as the insulin-like growth factor receptor (IGF-1R) pathway, which has been suggested to be instrumental in controlling the anti-tumor efficacy of certain acetylene (B1199291) alcohols in non-small cell lung cancer (NSCLC) researchgate.net.
Future research should focus on comprehensive studies to identify the specific proteins, enzymes, or cellular processes that this compound interacts with. This could involve a range of techniques, including proteomic profiling, target validation assays, and pathway analysis. Understanding the molecular targets is crucial for defining this compound's mechanism of action and identifying potential therapeutic applications. Furthermore, investigating structure-activity relationships by studying this compound analogs could provide insights into the structural features critical for its biological activity rscf.ru.
Development of Advanced Synthetic Methodologies for Accessing Diverse Analogs
The availability of this compound for extensive biological evaluation and preclinical development is currently reliant on isolation from its natural source, marine sponges mdpi.comresearchgate.netcsic.es. The limited yield of natural products from marine organisms presents a significant challenge for large-scale research and potential therapeutic use researchgate.net. Therefore, the development of advanced synthetic methodologies for this compound and its diverse analogs is a critical future research area.
Efforts in total synthesis of cytotoxic acetylenic metabolites are ongoing researchgate.net. Developing efficient and stereoselective synthetic routes is particularly important given the complex structure of this compound, which contains multiple double and triple bonds and chiral centers csic.esnih.gov. Research into asymmetric synthesis, including techniques like asymmetric reduction and biotransformation, holds promise for accessing chiral acetylenic alcohols, which are key structural elements in compounds like this compound researchgate.netresearchgate.net. The ability to synthesize a range of analogs will facilitate comprehensive structure-activity relationship studies, potentially leading to the identification of compounds with improved potency, selectivity, or pharmacokinetic properties rscf.ru.
Biotechnological Production and Sustainable Sourcing Strategies for this compound and Derivatives
Given the challenges associated with sourcing this compound solely from marine sponges, exploring alternative and sustainable production methods is essential. Biotechnological approaches, such as utilizing marine-derived microorganisms, represent a promising avenue. For instance, the marine-derived fungus Penicillium velutinum has been reported to produce this compound, and strategies like OSMAC (One Strain Many Compounds) have been employed to explore the metabolic profiles of such fungi nih.govresearchgate.net.
Future research should investigate optimizing fermentation conditions and genetic engineering of these microorganisms to enhance this compound production nih.govresearchgate.net. This could involve identifying and manipulating the biosynthetic pathways responsible for this compound synthesis. Developing scalable biotechnological production methods would not only ensure a consistent and sufficient supply of this compound for research and development but also contribute to the sustainable utilization of marine resources. Alongside biotechnological efforts, research into sustainable aquaculture practices for the source sponges could also play a role in responsible sourcing.
Integration of Omics Technologies for Comprehensive Biological System Analysis
The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological effects of this compound and the systems involved in its production and metabolism. Metabolomics has already been applied to study the variability of metabolites in Haliclona sponges, the source organism of this compound, offering insights into the factors influencing natural product profiles researchgate.net.
Integrating multiomics approaches in future research can help to:
Elucidate the complete biosynthetic pathway of this compound in its natural producers.
Identify biomarkers of this compound activity in cellular or in vivo models.
Uncover global cellular responses to this compound treatment, revealing interconnected pathways and potential off-target effects.
Provide a deeper understanding of the complex interactions within the marine holobiont (sponge and its associated microorganisms) that contribute to this compound production.
Omics technologies are increasingly recognized for their power in deciphering complex biological systems and identifying potential therapeutic targets nih.gov. Their application to this compound research will be crucial for gaining a holistic view of its biology and potential applications.
Q & A
Q. What are the standard methodologies for characterizing Fulvinol’s structural and functional properties?
To ensure reproducibility, employ spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) for structural elucidation and chromatographic methods (HPLC, GC-MS) for purity assessment. For functional analysis, use in vitro assays (e.g., enzyme inhibition, receptor binding) under controlled physiological conditions. Always report solvent systems, temperature, and instrumentation parameters to align with reproducibility standards .
Q. How should researchers design initial experiments to assess this compound’s bioactivity?
Apply the PICO framework (Population: cell lines/organisms; Intervention: this compound dosage; Comparison: controls/analogs; Outcome: measurable endpoints like IC₅₀ or EC₅₀) to structure hypothesis-driven experiments. Use dose-response curves and triplicate trials to minimize variability. Reference established protocols from primary literature to validate methods .
Q. What are the critical steps to ensure ethical compliance in this compound-related studies?
Disclose synthesis protocols, toxicity data, and potential conflicts of interest. For studies involving biological systems, adhere to institutional review board (IRB) guidelines for humane endpoints and data transparency. Cite prior safety assessments from peer-reviewed sources .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
Conduct systematic reviews (following Cochrane Handbook guidelines) to synthesize existing evidence. Compare experimental conditions (e.g., solvent polarity, pH, assay type) across studies. Use meta-analysis to identify confounding variables or dose-dependent effects. For unresolved contradictions, propose in silico modeling (molecular docking, QSAR) to test competing hypotheses .
Q. What strategies optimize this compound’s synthesis yield while minimizing byproducts?
Apply Design of Experiments (DoE) principles: vary catalysts, reaction time, and temperature in a factorial design. Use LC-MS to track intermediates and optimize purification steps (e.g., column chromatography gradients). Compare yields with literature benchmarks and report percentage improvements with statistical significance (p < 0.05) .
Q. How can researchers address gaps in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
Integrate multi-omics approaches :
- Pharmacokinetics: Use radiolabeled this compound in in vivo models to study absorption, distribution, and excretion.
- Pharmacodynamics: Apply transcriptomics/proteomics to identify target pathways. Validate findings against computational ADMET predictions and prioritize understudied parameters (e.g., tissue penetration, metabolite activity) .
Q. What advanced statistical methods are suitable for analyzing this compound’s multifactorial effects?
Use multivariate analysis (PCA, PLS regression) to disentangle correlated variables (e.g., concentration, exposure time, cell type). For time-series data, apply mixed-effects models. Report effect sizes and confidence intervals to contextualize biological vs. statistical significance .
Methodological Frameworks and Tools
How to structure a research question on this compound’s environmental impact?
Use the FINER criteria :
Q. What interdisciplinary approaches enhance this compound’s therapeutic potential?
Collaborate with material scientists to develop nano-encapsulation methods for improved bioavailability. Partner with computational chemists to predict off-target effects via molecular dynamics simulations. Cross-reference findings with clinical trial databases (e.g., ClinicalTrials.gov ) for translational relevance .
Data Reporting and Reproducibility
Q. How to ensure this compound research meets reproducibility standards?
- Experimental Section: Detail synthesis steps, spectroscopic peaks, and assay conditions (e.g., buffer composition, cell passage number).
- Supporting Information: Include raw spectra, chromatograms, and statistical code.
- References: Cite primary literature for analogous compounds and methods.
Follow Beilstein Journal guidelines for data transparency .
Q. Key Recommendations for Researchers
- Prioritize open-access datasets and preprint platforms for rapid peer feedback.
- Use version control (e.g., GitLab) for collaborative writing and data tracking.
- Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
